Alkannin is a natural red-purple pigment belonging to the naphthoquinone family. [, , , ] It is predominantly found in the roots of several Boraginaceae plants, with Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma being notable examples. [, , , , , ] Alkannin exists as an enantiomeric pair with shikonin, meaning they share the same chemical formula and bonding arrangement but are mirror images of each other. [, ] These pigments are of significant interest in scientific research due to their diverse biological and pharmacological activities. [, , , , , , , , , ] Alkannin and its derivatives are found as active ingredients in various pharmaceutical and cosmetic preparations. []
The synthesis of alkannin has been explored through various methods, primarily focusing on total synthesis and asymmetric synthesis techniques. A notable method involves the use of naphthaldehyde as a starting material, which undergoes a series of reactions to yield alkannin:
Alkannin has a complex molecular structure characterized by a naphthoquinone core. Its molecular formula is , and it features several functional groups that contribute to its biological activity:
The three-dimensional arrangement of these atoms allows alkannin to interact effectively with biological targets, influencing its mechanism of action.
Alkannin participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are essential for developing new derivatives with enhanced pharmacological profiles .
The mechanism of action of alkannin primarily involves its interaction with cellular pathways related to inflammation and oxidative stress:
These actions contribute to the therapeutic potential of alkannin in treating conditions associated with inflammation and infection .
Alkannin exhibits several notable physical and chemical properties:
These properties are critical for considering alkannin's formulation in pharmaceutical applications .
Alkannin has diverse applications across various fields:
Research continues into optimizing these applications while exploring new therapeutic uses for alkannin derivatives .
Alkannin is a naturally occurring naphthoquinone pigment primarily found in the roots of various Boraginaceae family plants, most notably Alkanna tinctoria (Alkanet) and related species. This deep-red compound and its enantiomer shikonin represent structurally identical molecules with opposite chirality, collectively referred to as alkannin/shikonin (A/S) derivatives in scientific literature [1] [3]. These specialized metabolites are biosynthesized in the root periderm and accumulate in the apoplastic spaces, creating the characteristic red-purple pigmentation observed in mature roots [8]. Their historical significance spans millennia, while contemporary research continues to reveal novel pharmacological applications far beyond their traditional uses. The unique chemical structure of alkannin—specifically its naphthazarin scaffold (5,8-dihydroxy-1,4-naphthoquinone) connected to a chiral side chain [(S)-5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione]—confers remarkable redox properties and biological activities that underpin both its ecological roles and pharmaceutical value [1] [5]. This molecular architecture facilitates electron transfer reactions, radical scavenging capabilities, and specific protein interactions that collectively contribute to alkannin's diverse bioactivities.
The medicinal applications of alkannin-containing plants are deeply embedded in ancient pharmacological traditions across diverse civilizations. Greek physician Dioscorides documented Alkanna tinctoria root (referred to as "anchousa") in his seminal first-century CE work De Materia Medica for treating wounds and skin ailments, describing its preparation as topical ointments and plasters [3] [7]. This documentation established a therapeutic legacy that persisted through Byzantine and Ottoman medical practices, where Alkanet roots remained a cornerstone in dermatological preparations. Simultaneously, in ancient Chinese medicine, the alkannin enantiomer shikonin (from Lithospermum erythrorhizon) appeared in the Ming Dynasty (1368-1644 CE) medical texts as "Zicao" (紫草), translating to "purple herb," where it was prescribed for its cooling properties in treating inflammatory conditions, burns, and skin infections [3]. The parallel development of alkannin/shikonin applications across distant geographical regions represents a fascinating convergence of ethnopharmacological knowledge. European medieval herbalists expanded these applications, utilizing alkanet-infused oils as antiseptic wound dressings during times of conflict. Traditional preparation methods consistently leveraged the compound's solubility properties, where lipophilic extracts (in oils, fats, or waxes) were favored over aqueous preparations to enhance bioavailability. The roots were typically harvested from 7-year-old plants when pigment concentration peaked at 1-2% dry weight, reflecting sophisticated empirical understanding of optimal harvest timing [1] [8]. These historical practices established a robust foundation for modern scientific investigation into alkannin's pharmacological mechanisms.
Contemporary ethnopharmacological studies document the enduring cultural relevance of alkannin-producing plants across their native regions. In Mount Pelion (Central Greece), where Alkanna tinctoria grows abundantly, recent fieldwork identified 38 plant taxa across 27 families used traditionally against skin disorders, with Hypericaceae, Plantaginaceae, and Amaryllidaceae being most prominent. Notably, Alkanna preparations remain a preferred treatment for wound management, eczema, and insect stings, typically prepared as cataplasms or compresses from freshly harvested roots [7]. Quantitative ethnobotanical indices demonstrate high fidelity levels (FL) for these applications, confirming cultural consensus on their efficacy. Similarly, in Iranian traditional medicine, Arnebia euchroma roots (containing alkannin derivatives) are processed into burn ointments that demonstrate superior efficacy to modern silver sulfadiazine in clinical evaluations, accelerating epithelization through enhanced fibroblast proliferation and collagen synthesis [3]. The ethnopharmacological applications extend beyond dermatology: Turkish communities employ Alkanna tinctoria internally for gastric ulcer management, while Ayurvedic practitioners in North India utilize it as a hepatoprotective agent [4] [5]. In China, Zicao formulations continue to be integrated into modern herbal dispensaries, particularly for inflammatory skin conditions and as a complementary therapy in cancer management. These culturally distinct yet pharmacologically convergent traditions highlight alkannin's significance as a shared therapeutic heritage that transcends geographical boundaries while being adapted to local medical frameworks and disease patterns.
Table 1: Traditional Formulations Containing Alkannin/Shikonin Across Cultures
Regional Tradition | Preparation Name | Plant Source | Primary Applications | Formulation Type |
---|---|---|---|---|
Greek Medicine | Anchousa Ointment | Alkanna tinctoria | Wounds, Skin ulcers | Olive oil-based salve |
Traditional Chinese Medicine | Zicao Gao | Lithospermum erythrorhizon | Burns, Measles, Eczema | Beeswax-based plaster |
Iranian Traditional Medicine | Rahn-e Showk | Arnebia euchroma | Burn wounds, Infections | Sheep fat ointment |
Korean Medicine | Jawoongo | Lithospermi Radix | Necrotic tissue removal | Herbal decoction compress |
Ottoman Medicine | Merhem-i Rânis | Alkanna tinctoria | Skin inflammations | Wax-oil emulsion |
The scientific validation of alkannin's traditional applications began in earnest during the 1970s when modern analytical techniques enabled compound isolation and characterization. This transition was catalyzed by the rediscovery of Dioscorides' texts and subsequent pharmacological evaluations confirming antimicrobial and wound-healing properties [3]. Critical to this transition was the elucidation of alkannin's biosynthetic pathway, revealing its dual origin from phenylpropanoid (4-hydroxybenzoic acid) and mevalonate (geranyl diphosphate) precursors through a series of enzymatic reactions including the key coupling enzyme p-hydroxybenzoate geranyltransferase (PGT) [8]. Modern pharmacological research has expanded alkannin's applications far beyond traditional uses, particularly in oncology and metabolic disease management. Molecular studies demonstrate that alkannin inhibits several critical cellular targets, including protein tyrosine phosphatase 1B (PTP1B; IC₅₀ = 19.47 μM) and aldose reductase (IC₅₀ = 22.77 μM), enzymes centrally involved in insulin signaling and diabetic complications [5]. In cancer research, alkannin exhibits potent cytotoxic activity against diverse human cancer cell lines, including leukemia (K562 IC₅₀ = 1.4 ± 0.2 μM), breast cancer (MCF-7 IC₅₀ = 2.47 ± 0.3 μM), and hepatic carcinoma (HepG2 IC₅₀ = 0.42 ± 0.08 μM) through mechanisms involving naphthoquinone-mediated redox cycling, interference with pyruvate kinase M2-mediated glycolysis, and induction of necroptosis [2]. Innovations in drug delivery systems have addressed alkannin's physicochemical challenges, particularly its hydrophobicity and pH sensitivity. Advanced formulations include chitosan-based nanoparticles, liposomal chimeric advanced drug delivery nano systems (chi-aDDnSs), and 2-hydroxypropyl-β-cyclodextrin complexes that significantly enhance bioavailability and stability [1] [3]. Contemporary applications extend to cosmeceuticals (leveraging UV-protective and antioxidant properties) and antimicrobial coatings (exploiting activity against drug-resistant pathogens like MRSA) [4] [6]. This transition from crude plant extracts to molecularly defined applications represents a paradigm shift in how traditional medicinal knowledge informs modern drug development.
Table 2: Modern Pharmacological Applications of Alkannin Derivatives
Therapeutic Area | Molecular Target/Mechanism | Key Derivatives | Current Development Status |
---|---|---|---|
Oncology | Pyruvate kinase M2 inhibition, Necroptosis induction | Acetyl-alkannin, β,β-dimethylacryl-alkannin | In vivo efficacy in xenograft models (2-10 mg/kg) |
Diabetes Management | PTP1B inhibition (IC₅₀ 19.47 μM), Aldose reductase inhibition | Alkannin monomer | In vitro and computational validation |
Wound Healing | TGF-β1 upregulation, Collagen synthesis enhancement | Arnebin-1 (β,β-dimethylacryl shikonin) | Advanced nano-formulations (cyclodextrin complexes) |
Antimicrobial Therapy | Membrane disruption, Biofilm inhibition | Acetylated monomers, Oligomers | In vitro efficacy against MRSA and VRE |
Anti-inflammatory | NF-κB pathway modulation, COX-2 inhibition | Deoxyshikonin, Isovaleryl derivatives | Mechanism established, formulation optimization |
The industrial production of alkannin has evolved significantly from wild harvesting to biotechnological approaches. Traditional collection required 7-year growth cycles to achieve optimal yields (1-2% dry weight), creating supply limitations [1]. Modern solutions include plant cell cultures and optimized hairy root systems that produce alkannin derivatives under controlled conditions. Furthermore, elicitation strategies using methyl jasmonate (which induces jasmonate signaling pathways) have been shown to significantly upregulate key biosynthetic genes, increasing yields by 20-fold compared to non-elicited controls [8]. These advances ensure sustainable supply chains for pharmaceutical applications while preserving natural populations of Boraginaceae species. Current research continues to explore structure-activity relationships of over 35 identified alkannin derivatives, with acetylation, esterification, and hydroxylation patterns significantly influencing pharmacological potency [3]. This continuous refinement from traditional preparations to molecularly optimized formulations exemplifies the successful integration of ethnopharmacological wisdom with contemporary pharmaceutical science.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7